molecular formula C8H16F2N2 B1530383 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine CAS No. 869493-53-8

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine

Cat. No.: B1530383
CAS No.: 869493-53-8
M. Wt: 178.22 g/mol
InChI Key: QFGAZHYAXWTEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine (CAS 869493-53-8) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This amine derivative, with the molecular formula C 8 H 16 F 2 N 2 and a molecular weight of 178.22, is recognized for its role as a precursor in the synthesis of novel Formyl Peptide Receptor 2 (FPR2) agonists . FPR2 is a G-protein coupled receptor that plays a pivotal role in the resolution of inflammation, making it a promising therapeutic target for pathologies involving chronic inflammation . This compound serves as a critical intermediate in the development of ureidopropanamide-based FPR2 agonists, which have demonstrated significant anti-inflammatory and pro-resolving properties in preclinical studies . Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines like IL-1β and TNF-α in microglial cells stimulated with lipopolysaccharide (LPS), an in vitro model of neuroinflammation . Furthermore, advanced analogs built from this scaffold have shown the ability to counterbalance changes in mitochondrial function, inhibit caspase-3 activity, and, importantly, permeate the blood-brain barrier to accumulate in the brain in vivo . This makes this compound a key tool for researchers developing new pharmacological strategies for neurodegenerative diseases such as Alzheimer's disease . The 4,4-difluoropiperidine moiety is also featured in other patented compounds, underscoring its utility in drug discovery . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is classified with the signal word "Danger" and poses hazards such as skin corrosion/irritation and serious eye damage . Researchers should refer to the Safety Data Sheet and adhere to all safety protocols, including the use of appropriate personal protective equipment.

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F2N2/c9-8(10)2-6-12(7-3-8)5-1-4-11/h1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGAZHYAXWTEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735318
Record name 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869493-53-8
Record name 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine primarily involves:

  • Starting from 4,4-difluoropiperidine as the key fluorinated building block.
  • Functionalizing the piperidine nitrogen with a propan-1-amine substituent via nucleophilic substitution or alkylation.
  • Use of bases such as sodium hydride or potassium carbonate to facilitate substitution reactions.
  • Controlled reaction conditions (temperature, solvent, time) to optimize yield and purity.

This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of suitable propylamine derivatives or alkyl halides to form the desired amine linkage.

Detailed Synthetic Route

Step Description Reagents/Conditions Notes
1 Preparation of 4,4-difluoropiperidine Commercially available or synthesized by fluorination methods Fluorine atoms at the 4-position are critical for biological activity
2 Alkylation of 4,4-difluoropiperidine with a propylamine derivative Use of bases like NaH or K2CO3 in polar aprotic solvents Facilitates nucleophilic substitution on alkyl halide or activated alkyl precursor
3 Purification of product Chromatography or crystallization Ensures removal of unreacted starting materials and side products

This synthesis is consistent with general nucleophilic substitution chemistry and fluorine incorporation in medicinal chemistry compounds.

Reaction Conditions and Reagents

Reagent/Condition Role Typical Parameters Comments
4,4-Difluoropiperidine Starting fluorinated amine Commercial or synthesized Key fluorine-containing intermediate
Propylamine derivative (e.g., 3-bromopropan-1-amine) Alkylating agent Stoichiometric amounts Electrophilic partner for nucleophilic substitution
Sodium hydride (NaH) or Potassium carbonate (K2CO3) Base Room temperature to reflux Deprotonates amine to enhance nucleophilicity
Solvent (e.g., DMF, DMSO) Medium Polar aprotic solvents preferred Enhances nucleophilic substitution efficiency
Temperature Reaction control Typically 50–120 °C Balances reaction rate and side reactions

These conditions are optimized to achieve high conversion and selectivity towards the target amine.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Direct alkylation of 4,4-difluoropiperidine with propylamine derivatives 4,4-Difluoropiperidine, alkyl halides NaH, K2CO3, DMF Straightforward, fewer steps Requires careful control to avoid over-alkylation
Multi-step synthesis via nitrile intermediates Fluorophenylacetonitrile derivatives Borane reduction, cyclization reagents Allows structural diversity More complex, multiple purification steps
Reductive amination 4,4-Difluoropiperidin-1-one + propan-1-amine Reducing agents (e.g., NaBH4) Mild conditions, good yields Requires availability of ketone intermediate

The direct alkylation method is the most commonly used due to simplicity and commercial availability of starting materials.

Summary Table of Preparation Methods

Preparation Method Key Steps Reagents Typical Yield Advantages
Direct alkylation 4,4-Difluoropiperidine + alkyl halide NaH, K2CO3, DMF 60–80% Simple, commercially accessible
Nitrile reduction and cyclization Fluorinated nitrile → amine → cyclization Borane complex, paraformaldehyde 50–70% Enables structural modifications
Reductive amination Fluorinated ketone + amine + reducing agent NaBH4 or equivalents 65–85% Mild conditions, good selectivity

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting neurological disorders due to its potential to cross the blood-brain barrier effectively.

Case Study:
A study highlighted the compound's role in synthesizing derivatives that act as agonists for formyl peptide receptors (FPRs), which are implicated in inflammation resolution. Modifications to the piperidine structure improved potency and selectivity against specific FPR subtypes, showcasing its utility in drug design .

Biological Studies

The compound is extensively used in biological research to investigate the effects of fluorinated piperidine derivatives on cellular processes. It has been shown to interact with various receptors and enzymes, influencing pathways related to inflammation and neuroprotection.

Research Findings:
In vitro studies demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokine production in microglial cells, suggesting potential therapeutic applications for neuroinflammatory conditions .

Industrial Chemistry

In industrial applications, this compound serves as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties allow for modifications that enhance the efficacy of agricultural products.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Fluorination: The introduction of fluorine atoms is commonly done using reagents such as diethylaminosulfur trifluoride (DAST).
  • Attachment of Propan Chain: Nucleophilic substitution reactions facilitate the addition of the propan chain with an amine group.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorination Effects: The 4,4-difluoropiperidine group in the target compound likely increases lipophilicity compared to non-fluorinated analogs like 3-(piperidin-1-yl)propan-1-amine . This property is critical for blood-brain barrier penetration, as demonstrated by the 18F-labeled compound in , which showed enhanced brain clearance in imaging studies . In contrast, 2-(3-(Trifluoromethyl)phenyl)propan-1-amine () leverages a trifluoromethyl group for CaV1.3 inhibition, suggesting fluorinated aromatic systems enhance target engagement .
  • Heterocyclic Modifications :

    • Replacing piperidine with oxan-4-yl (tetrahydropyran) in 3-(oxan-4-yl)propan-1-amine reduces basicity and alters solubility, making it more suitable as a synthetic intermediate .
    • Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)propan-1-amine) introduce aromatic nitrogen, enabling hydrogen bonding or coordination chemistry .
  • Pharmacokinetic Behavior :

    • The 18F-labeled analog in highlights the importance of fluorine in radiotracers for positron emission tomography (PET), where rapid brain clearance improves imaging contrast .

Biological Activity

3-(4,4-Difluoropiperidin-1-yl)propan-1-amine is a chemical compound characterized by a piperidine ring with two fluorine substituents at the 4-position, linked to a propan-1-amine moiety. This unique structure enhances its biological activity and stability, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration across biological membranes. The amine group enables the formation of hydrogen bonds with target proteins, which is crucial for modulating their functions.

Target Proteins

One notable target for this compound is KIF18A, a motor protein involved in mitotic processes. Inhibition of KIF18A could have significant implications in cancer treatment by disrupting cell division and proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively binds to KIF18A. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize these interactions. These studies provide insights into the compound's mechanism of action and potential therapeutic effects.

Study Type Target Methodology Findings
In VitroKIF18ASPRDemonstrated binding affinity and inhibitory effects
In VitroVarious proteinsITCCharacterized thermodynamics of binding

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to optimize its efficacy and selectivity. The positioning of fluorine atoms significantly influences the compound's reactivity and biological activity compared to other analogs. For instance, compounds with different substitutions on the piperidine ring exhibit varied potencies against target proteins.

Compound Name Structural Features Biological Activity
3-(4-Methylpiperidin-1-yl)propan-1-amineMethyl group instead of fluorineReduced potency
2-(4,4-Difluoropiperidin-1-yl)ethan-1-amineEthane backboneDifferent binding profiles
3-(Piperidin-1-yl)propan-1-amineNo fluorine substituentsSignificantly reduced activity

Cancer Therapeutics

Recent research has indicated that compounds similar to this compound show promise in cancer therapeutics by targeting mitotic proteins like KIF18A. For example, studies involving cell lines have reported that inhibition of KIF18A leads to reduced cell proliferation rates in various cancer types .

Pharmacokinetics and ADMET Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound. Preliminary data suggest favorable ADMET properties due to the compound's lipophilicity and metabolic stability conferred by fluorination. These properties enhance its potential as a drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4,4-Difluoropiperidin-1-yl)propan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound can be synthesized via nucleophilic substitution between 4,4-difluoropiperidine and 3-chloropropan-1-amine. Reaction optimization involves adjusting temperature (typically 60–80°C), solvent polarity (e.g., acetonitrile or DMF), and stoichiometric ratios. Catalytic bases like K₂CO₃ improve efficiency. For example, similar piperidine derivatives achieved yields of 55–62% under reflux conditions . Purity can be enhanced using column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the amine and difluoropiperidine moieties. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]⁺ peaks). High-Performance Liquid Chromatography (HPLC) with >99.8% purity thresholds ensures compound homogeneity . X-ray crystallography (using SHELX software) resolves stereochemistry in crystalline forms .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Answer : Initial screens should focus on receptor-binding assays (e.g., dopamine or serotonin receptors due to structural similarity to piperidine-based ligands) . Antimicrobial activity can be tested via broth microdilution (MIC assays). Cytotoxicity profiles in cancer cell lines (e.g., MTT assays) provide early insights into therapeutic potential .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different assay platforms?

  • Answer : Discrepancies often arise from assay sensitivity (e.g., fluorescence interference) or cell-line variability. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) is recommended. Meta-analysis of dose-response curves and statistical tools (e.g., Bland-Altman plots) identify systematic biases .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

  • Answer : Systematic modifications to the piperidine ring (e.g., fluorination position) and amine chain length can be tested. For example, replacing 4,4-difluoro with 3,5-dimethyl groups (as in ) alters receptor selectivity. Computational modeling (e.g., molecular docking with AutoDock) predicts binding modes, guiding synthetic priorities .

Q. What methodologies are used to investigate the metabolic stability and toxicity of this compound?

  • Answer : Liver microsome assays (human/rat) assess metabolic stability via LC-MS metabolite profiling. Ames tests evaluate mutagenicity, while hERG channel inhibition assays screen for cardiac toxicity. In vivo PK/PD studies in rodent models quantify bioavailability and half-life .

Q. How can crystallographic data from SHELX refinements improve the understanding of this compound’s interactions with biological targets?

  • Answer : SHELXL-refined X-ray structures reveal precise bond angles and dihedral rotations, critical for docking studies. For example, piperidine ring puckering and fluorine orientation influence hydrogen bonding with residues like Asp114 in dopamine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,4-Difluoropiperidin-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4,4-Difluoropiperidin-1-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.